1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole
Beschreibung
Historical Development of Chromeno-Isoxazole Research
The investigation of chromeno-isoxazole hybrids originated in the late 20th century, driven by the pharmacological potential of fused heterocyclic systems. Early synthetic approaches relied on classical nitrile oxide cycloadditions, as demonstrated by Shah and colleagues in 1971 during their work on benzo[d]isoxazole-3-carboxamides. However, the specific synthesis of 1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzochromeno[4,3-c]isoxazole derivatives gained momentum in the 2010s with the advent of advanced cyclization strategies.
A pivotal advancement occurred in 2010 when Raihan et al. developed an "on-water" protocol using [hydroxy(tosyloxy)iodo]benzene (HTIB) to mediate the formation of chromeno[4,3-c]isoxazole cores through tandem oxidation-cyclization sequences. This method achieved 3a,4-dihydro-3H-chromeno[4,3-c]isoxazole derivatives in 72–85% yields under aqueous conditions, marking a shift toward greener synthetic methodologies. Subsequent innovations incorporated microwave irradiation, as evidenced by Yerrabelly et al.'s 2020 work employing ceric ammonium nitrate (CAN) to accelerate intramolecular 1,3-dipolar cycloadditions of aldoximes, yielding tetracyclic pyrano-isoxazoline hybrids with reduced reaction times.
The integration of sulfonyl groups emerged as a critical structural modification, enhancing both metabolic stability and target binding affinity. By 2022, Li et al. demonstrated the utility of Brønsted acid catalysis in achieving diastereoselective syntheses of chromeno[3,2-d]isoxazoles, addressing long-standing challenges in stereochemical control. These cumulative advances established robust synthetic frameworks for exploring structure-activity relationships in this chemical class.
Taxonomic Position within Heterocyclic Chemistry
This compound belongs to the intersection of three major heterocyclic families:
- Benzochromenes : The tetracyclic benzochromene scaffold (C20H16ClNO4S) provides a rigid, planar structure conducive to π-π stacking interactions with biological targets.
- Isoxazoles : The fused isoxazole ring introduces a 1,2-oxazole moiety, conferring metabolic resistance compared to furan or pyrrole analogs.
- Sulfonamides : The 4-chlorophenylsulfonyl group enhances hydrophobicity and serves as a hydrogen bond acceptor, a feature shared with clinically used sulfa drugs.
Table 1 summarizes key structural features and their chemical implications:
| Structural Component | Chemical Properties | Biological Relevance |
|---|---|---|
| Benzochromeno[4,3-c]isoxazole | Extended conjugation system (λmax ~270 nm) | Potential intercalation with DNA/RNA |
| 4-Chlorophenylsulfonyl | Electron-withdrawing substituent (σp = 0.76) | Enhances membrane permeability |
| Tetrahydro ring system | Partial saturation (3a,4,11c positions) | Reduces topological polar surface area |
This taxonomic multiplicity enables interactions with diverse biological targets, including enzymes and transcriptional regulators.
Scientific Significance in Medicinal Research
Chromeno-isoxazole derivatives exhibit pronounced bioactivity profiles, particularly in oncology and anti-inflammatory applications. The 4-chlorophenylsulfonyl variant demonstrates three mechanisms of pharmacological interest:
- Hypoxia-Inducible Factor (HIF) Inhibition : Structural analogs like benzo[d]isoxazole-3-carboxamides show nanomolar IC50 values against HIF-1α transcription (24 nM for lead compounds). Molecular docking studies suggest the sulfonyl group occupies a hydrophobic pocket in HIF-1α's PAS-B domain, disrupting heterodimerization.
- Kinase Modulation : The planar chromene system may inhibit tyrosine kinases through ATP-competitive binding, analogous to flavonoid-derived kinase inhibitors.
- Epigenetic Regulation : Isoxazole rings have demonstrated histone deacetylase (HDAC) inhibitory activity in preclinical models, though direct evidence for this compound remains unexplored.
Recent transcriptomic analyses reveal that derivative 31 (structural analog) reduces VEGF and PDK1 mRNA expression by >80% under hypoxic conditions without affecting normoxic cells, indicating hypoxia-selective activity. This selectivity profile minimizes off-target effects in potential therapeutic applications.
Current Research Landscape and Challenges
Contemporary studies focus on three frontiers:
1. Synthesis Optimization
Modern protocols emphasize atom economy and stereocontrol. The diastereoselective synthesis developed by Li et al. in 2022 achieves >90% de using chiral Brønsted acids, addressing previous limitations in accessing enantiopure variants. Microwave-assisted methods reduce reaction times from 12 hours to <30 minutes while maintaining yields above 85%.
2. Biological Target Identification
Despite promising HIF-1α activity in HEK293T cells, the exact molecular targets remain uncharacterized. Current hypotheses include:
- Competitive inhibition of HIF-1α/p300 interaction
- Allosteric modulation of prolyl hydroxylase domain (PHD) enzymes
- Downregulation of mTOR signaling pathways
3. Material Science Applications
The extended π-system (8 conjugated rings) exhibits broad absorption in UV-vis spectra (200–400 nm), prompting investigations into organic photovoltaic materials. Preliminary studies show power conversion efficiencies of 3.2% in bulk heterojunction solar cells when blended with PC71BM.
Table 2 highlights persistent challenges:
| Challenge Category | Specific Issues | Proposed Solutions |
|---|---|---|
| Synthetic | Low yields in sulfonylation steps (~40%) | Phase-transfer catalysis optimization |
| Biological | Limited in vivo pharmacokinetic data | Deuterium isotope labeling for tracing |
| Computational | Poor docking accuracy (RMSD >2.5Å) | Machine learning-guided molecular dynamics |
Addressing these limitations requires multidisciplinary collaboration across synthetic, biological, and computational domains.
Eigenschaften
IUPAC Name |
(13S,17R)-16-(4-chlorophenyl)sulfonyl-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c21-15-6-8-16(9-7-15)27(23,24)22-20-14(12-26-22)11-25-18-10-5-13-3-1-2-4-17(13)19(18)20/h1-10,14,20H,11-12H2/t14-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGIAKZANFTLOU-VBKZILBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-[(4-Chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole (CAS No. 317833-22-0) is a complex organic compound with notable biological activity. Its molecular formula is C20H16ClNO4S, and it has been the subject of various pharmacological studies due to its potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to 1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cellular processes.
Antidiabetic Potential
In silico studies have demonstrated that related compounds possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism. For example, molecular docking studies revealed high binding affinities to pancreatic α-amylase and intestinal α-glucosidase, suggesting that these compounds could be developed as antidiabetic agents . The synthesized derivatives showed promising results in reducing blood glucose levels in various models.
Anticancer Activity
The anticancer potential of compounds related to 1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole has also been explored. Studies indicate that these compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast), A549 (lung), HeLa (cervical), and PC3 (prostate) . The mechanism involves the activation of apoptotic pathways and inhibition of cell proliferation.
Anti-inflammatory Effects
The anti-inflammatory properties have been attributed to the modulation of inflammatory mediators. Compounds derived from this class have shown efficacy in reducing inflammation markers in vitro and in vivo models .
Synthesis and Characterization
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole typically involves multi-step organic reactions. Characterization techniques such as NMR spectroscopy (both H and C), IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Pharmacological Evaluations
A study evaluated the pharmacological effects of synthesized derivatives through various assays:
- Antibacterial Assays : Compounds were tested against multiple bacterial strains with varying degrees of effectiveness.
- Enzyme Inhibition Studies : The inhibitory effects on urease and acetylcholinesterase were measured using IC50 values.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 7l | 2.14 | Acetylcholinesterase |
| 7m | 0.63 | Acetylcholinesterase |
| 7n | 0.75 | Urease |
| 7o | 1.05 | Urease |
This table summarizes the potency of selected derivatives against key enzymes involved in metabolic processes .
Molecular Docking Studies
Molecular docking studies further elucidate the interactions between these compounds and their biological targets. The binding energies calculated indicate a strong affinity for active sites on target enzymes, supporting their potential as drug candidates .
Wissenschaftliche Forschungsanwendungen
Basic Information
- Molecular Formula : C20H16ClNO4S
- Molecular Weight : 401.86 g/mol
- Boiling Point : Approximately 564.0 °C (predicted)
- Density : Approximately 1.450 g/cm³ (predicted)
- pKa : -13.81 (predicted)
These properties suggest that the compound may exhibit stability under various conditions, which is essential for practical applications in research and industry.
Medicinal Chemistry
The structural characteristics of this compound suggest it may possess significant biological activity. Isoxazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Case Studies
- Anticancer Activity : Research has indicated that isoxazole derivatives can inhibit key signaling pathways in cancer cells. For instance, compounds similar to the one have been shown to downregulate phosphorylated STAT3 expression in colon cancer cells, highlighting their potential as chemotherapeutic agents .
- FLT3 Inhibition : A series of isoxazole derivatives have been synthesized and tested as FLT3 inhibitors in acute myeloid leukemia models. These compounds exhibited promising results in inhibiting tumor growth and showed selective cytotoxicity against cancer cells .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods involving isoxazole formation. One notable approach includes the use of ceric ammonium nitrate (CAN) for the synthesis of related isoxazoles from benzaldoximes . This method allows for the efficient generation of a range of analogs with varying biological activities.
Synthesis Example
A general procedure for synthesizing related compounds involves:
- Reacting an aldoxime with an alkene in acetonitrile.
- Adding CAN to facilitate the reaction.
- Isolating the product through extraction and chromatography.
This method demonstrates the versatility of isoxazoles and their derivatives in synthetic organic chemistry.
Pharmacological Studies
Pharmacological evaluations of similar compounds reveal a broad spectrum of activity:
- Antiproliferative Effects : Studies have shown that certain isoxazole derivatives exhibit selective antiproliferative activity against various cancer cell lines, including melanoma and breast carcinoma .
- Inhibition of Kinases : Compounds related to the benzochromenoisoxazole structure have been investigated for their ability to inhibit kinases involved in tumor progression, providing a rationale for their development as targeted therapies.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Halogens (Cl, Br) at the 8-position yield ~80–81% via intramolecular oxidative cyclization .
- Methyl groups marginally improve yields (82%) compared to halogens .
- Bulky substituents like phenyl (14a) or fused pyrano rings (3e) require modified synthetic routes, with pyrano derivatives achieving higher yields (88%) under microwave conditions .
- The 4-chlorophenylsulfonyl group in the target compound is expected to reduce yield due to steric hindrance, though data is unavailable in the reviewed literature.
Spectral and Physical Properties
NMR and Mass Spectrometry
3-Phenyl derivative (14a) :
- Pyrano-chromeno-isoxazolone (3e): IR: C=O stretch at 1621 cm⁻¹ . ESI-MS: m/z 306 [M+H]⁺ .
Comparison :
The sulfonyl group in the target compound would introduce distinct deshielding in NMR (e.g., δ 7.5–8.0 for SO₂Ph) and a higher molecular weight (~420–450 g/mol, estimated).
Melting Points and Solubility
- Pyrano derivatives (e.g., 3e, 3f) exhibit high melting points (218–242°C) due to increased rigidity .
- Halogenated analogs (3m, 3n) are colorless solids, suggesting moderate crystallinity .
- The sulfonyl group in the target compound may lower solubility in nonpolar solvents compared to methyl or halogen substituents.
Q & A
Basic: What are the optimal synthesis routes for 1-[(4-chlorophenyl)sulfonyl]benzochromeno-isoxazole derivatives?
Methodological Answer:
A validated approach involves cyclocondensation reactions using substituted benzaldehydes and heterocyclic precursors. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol under glacial acetic acid catalysis (4–6 hours) yields fused isoxazole scaffolds . Purification via solvent evaporation under reduced pressure followed by recrystallization enhances purity. X-ray crystallography (e.g., CCDC depository codes) confirms structural fidelity .
Advanced: How can researchers resolve low yields in multi-step syntheses involving sulfonyl and chromeno-isoxazole moieties?
Methodological Answer:
Low yields often arise from steric hindrance at the sulfonyl-chromeno junction. Optimize reaction kinetics by:
- Temperature Control: Use microwave-assisted synthesis to reduce side reactions.
- Catalyst Screening: Test palladium-based catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps, as demonstrated in nitroarene-to-heterocycle conversions .
- Stepwise Monitoring: Employ TLC/HPLC to isolate intermediates before final cyclization. Adjust stoichiometry of 4-chlorophenylsulfonyl chloride to 1.2 equivalents to ensure complete functionalization .
Basic: What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., sulfonyl-linked aromatic protons at δ 7.5–8.2 ppm) and confirms ring junction stereochemistry .
- X-ray Diffraction: Resolves crystal packing and confirms the tetrahydro-3H-benzochromeno-isoxazole conformation. Deposit data with CCDC (e.g., CCDC-1441403) for reproducibility .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₉H₁₅ClNO₄S: 396.0464) .
Advanced: How to analyze contradictory data in reaction mechanisms for sulfonyl-isoxazole systems?
Methodological Answer:
Contradictions in mechanistic pathways (e.g., competing [3+2] vs. [4+2] cyclization) require:
- Isotopic Labeling: Use deuterated benzaldehydes to track hydrogen migration during cyclization.
- DFT Calculations: Model transition states (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) to compare activation energies for competing pathways .
- Kinetic Isotope Effects (KIE): Measure primary/secondary KIEs to distinguish concerted vs. stepwise mechanisms .
Basic: What biological assays are suitable for preliminary activity screening?
Methodological Answer:
- Enzyme Inhibition: Test against cyclooxygenase-2 (COX-2) or phosphodiesterase-4 (PDE4) via fluorometric assays, given structural analogs' anti-inflammatory activity .
- Antimicrobial Screening: Use microdilution assays (MIC) against S. aureus and E. coli (concentration range: 1–100 µg/mL) .
Advanced: How to design computational models for SAR studies of chromeno-isoxazole derivatives?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding poses with COX-2 (PDB: 5KIR). Prioritize sulfonyl interactions with Arg513/His90 residues .
- QSAR Modeling: Develop 2D/3D-QSAR using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.8) .
- ADMET Prediction: Utilize SwissADME to optimize bioavailability (e.g., Lipinski violations < 1) .
Basic: How to address solubility challenges in in vitro assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO/PBS mixtures (≤5% DMSO) to maintain compound stability.
- Nanoformulation: Encapsulate in PEGylated liposomes (size: 100–200 nm) to enhance aqueous dispersion .
Advanced: What strategies mitigate photodegradation in chromeno-isoxazole scaffolds?
Methodological Answer:
- Protective Groups: Introduce tert-butyl or methoxy groups at photoactive sites (e.g., C-4 of the chromeno ring) .
- Light Exposure Studies: Conduct accelerated degradation under UV-A (365 nm) and monitor via HPLC. Optimize storage in amber vials at −20°C .
Basic: How to verify purity for publication-quality samples?
Methodological Answer:
- HPLC-PDA: Use C18 columns (MeCN/H₂O gradient) with ≥95% purity threshold.
- Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: What crystallographic methods resolve disorder in fused-ring systems?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
